molecular formula C14H15N3O4S B3022226 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142210-57-8

4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B3022226
CAS No.: 1142210-57-8
M. Wt: 321.35 g/mol
InChI Key: YMBMMPBSKQTCEZ-UHFFFAOYSA-N
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Description

4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, also known as 4-MPA, is a thiadiazole derivative of butyric acid. It is an organic compound that is used in various scientific and medical applications. 4-MPA has been widely studied in the fields of organic and medicinal chemistry due to its unique properties. It is a versatile compound that can be used in a variety of different applications, including synthesis, catalysis, and drug development.

Scientific Research Applications

Heterocyclic Pharmacophores : 1,3,4-Thiadiazole derivatives, including compounds structurally related to 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, are recognized for their broad pharmacological potential due to the versatility of the 1,3,4-thiadiazole scaffold. This heterocycle is a crucial pharmacophore in medicinal chemistry, contributing to antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole with other heterocycles often results in a synergistic effect, enhancing the pharmacological activity of the compounds. These properties underline the significance of 1,3,4-thiadiazole derivatives as promising candidates for drug development (Lelyukh, 2019).

Biological Activities of Curcumin Derivatives : Schiff base, hydrazone, and oxime derivatives of curcumin exhibit enhanced biological and pharmacological properties compared to curcumin itself. The modification of curcumin's carbonyl group to create these derivatives has led to compounds with significant activity in various biological applications. These modifications enhance the medicinal value of curcumin, making its derivatives potent candidates for therapeutic applications (Omidi & Kakanejadifard, 2020).

Chemical Reactivity and Synthesis Applications : The reactivity of compounds like this compound is central to the synthesis of various heterocyclic compounds. For example, Lawesson's reagent has been employed in the total synthesis of macrocyclic natural products, highlighting the importance of such reagents in synthesizing complex molecules with potential biological activities. This approach underscores the relevance of these compounds in the synthesis of new drugs and bioactive molecules (Larik et al., 2017).

Mechanism of Action

Target of Action

The compound “4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid” is a thiadiazole derivative . Thiadiazole derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry . This particular compound is a potent and selective human adenosine A3 receptor antagonist .

Mode of Action

As an antagonist of the adenosine A3 receptor, this compound binds to these receptors and blocks their activation . This prevents the normal function of adenosine, which is a neurotransmitter that plays a role in processes such as inflammation, sleep, and tissue repair. By blocking the A3 receptor, this compound can potentially alter these processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role as an adenosine A3 receptor antagonist. Adenosine receptors are involved in a variety of biochemical pathways, including those related to inflammation, sleep, and tissue repair . By blocking the A3 receptor, this compound could potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its role as an adenosine A3 receptor antagonist. By blocking these receptors, the compound could potentially alter cellular processes that are regulated by adenosine, such as inflammation, sleep, and tissue repair .

Properties

IUPAC Name

4-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-10-7-5-9(6-8-10)15-13(20)14-17-16-11(22-14)3-2-4-12(18)19/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMMPBSKQTCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150405
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-57-8
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 2
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 3
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 4
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Reactant of Route 6
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

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